molecular formula C12H17N B3015232 1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine CAS No. 1781613-66-8

1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine

Cat. No. B3015232
CAS RN: 1781613-66-8
M. Wt: 175.275
InChI Key: LLFPHVMUGMGCAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine is a chemical compound that has been studied for its potential anti-cancer properties . It is a derivative of 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b] indole . The compound has been designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .


Molecular Structure Analysis

The molecular structure of 2,3,4,5-tetrahydro-1H-3-benzazepine derivatives has been established through X-ray structural analysis . The introduction of a sulfonyl group has been suggested to increase the antiproliferative activity of 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole .

Safety and Hazards

1,1-Dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine is considered hazardous. It is harmful if swallowed, causes serious eye damage, and is suspected of damaging fertility .

properties

IUPAC Name

5,5-dimethyl-1,2,3,4-tetrahydro-3-benzazepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-12(2)9-13-8-7-10-5-3-4-6-11(10)12/h3-6,13H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFPHVMUGMGCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCC2=CC=CC=C21)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine

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